

# Troubleshooting phase instabilities in perovskites with EDDI addition

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## Compound of Interest

Compound Name: Ethylenediamine dihydroiodide

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## Technical Support Center: Stabilizing Perovskite Phases with EDDI

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite materials, specifically focusing on the use of ethylenediammonium diiodide (EDDI) to mitigate phase instabilities.

### Frequently Asked Questions (FAQs)

Q1: What is the primary role of EDDI in perovskite formulations?

A1: Ethylenediammonium diiodide (EDDI) is primarily used as an additive to enhance the stability and performance of perovskite solar cells. Its main functions are to suppress phase instabilities, particularly in mixed-halide perovskites, and to improve the homogeneity and quality of the perovskite film.<sup>[1][2]</sup> The addition of EDDI can lead to the formation of pinhole-free cubic phase perovskite films and a reduction in both shallow and deep trap states.<sup>[3]</sup>

Q2: How does EDDI stabilize the perovskite crystal structure?

A2: EDDI, or its precursor ethylenediamine (EDA), can interact with the perovskite precursors in the solution. For instance, EDA has been shown to react with formamidinium ( $\text{FA}^+$ ) to form imidazolinium cations.<sup>[1][2]</sup> The presence of these larger cations at the crystal grain boundaries

and surfaces can passivate defects and relax lattice strain, which in turn stabilizes the desired perovskite phase and prevents degradation into photoinactive phases.[4]

Q3: What is the typical concentration range for EDDI addition?

A3: The optimal concentration of EDDI can vary depending on the specific perovskite composition and fabrication process. However, studies have shown significant improvements with concentrations ranging from 0.5 mol% to 1.5 mol% relative to the lead or tin component.[3] Exceeding the optimal concentration can sometimes lead to the formation of undesirable 2D perovskite phases or negatively impact charge transport.

Q4: Can EDDI improve the performance of all types of perovskite solar cells?

A4: EDDI has been shown to be effective in a variety of perovskite systems, including formamidinium-caesium lead halide, mixed tin-lead, and all-inorganic caesium lead iodide perovskites.[1][4] It is particularly beneficial for high-bromide-content perovskites, which are prone to phase segregation.[1] The effectiveness of EDDI can, however, depend on the specific cations and halides used in the perovskite formulation.

## Troubleshooting Guide

This guide provides solutions to common problems encountered during the fabrication of perovskite films with EDDI addition.

Problem 1: Persistent phase segregation observed in XRD even after EDDI addition.

- Possible Cause 1: Suboptimal EDDI Concentration. The amount of EDDI may be insufficient to fully stabilize the perovskite phase.
  - Solution: Systematically vary the concentration of EDDI in your precursor solution (e.g., from 0.5% to 2.0 mol%) and analyze the resulting films using XRD to identify the optimal concentration for phase stability.
- Possible Cause 2: Incomplete Reaction or Poor Distribution. The EDDI may not be uniformly distributed throughout the perovskite film, leading to localized areas of instability.

- Solution: Ensure thorough mixing of the EDDI in the precursor solution. Consider slightly increasing the stirring time or using gentle heating to ensure complete dissolution and uniform distribution.
- Possible Cause 3: Environmental Factors. High humidity or oxygen levels during film deposition and annealing can still promote degradation.
  - Solution: Conduct the spin-coating and annealing steps in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with low humidity and oxygen levels.

Problem 2: Poor film morphology (pinholes, low coverage) with EDDI.

- Possible Cause 1: Altered Crystallization Dynamics. EDDI can change the crystallization kinetics of the perovskite, which may require adjustments to the deposition process.
  - Solution: Optimize the spin-coating parameters, such as spin speed, acceleration, and duration. Experiment with the timing and volume of the anti-solvent drip to achieve a uniform and pinhole-free film.
- Possible Cause 2: Solvent Incompatibility. The addition of EDDI might affect the solubility of the perovskite precursors in the chosen solvent system.
  - Solution: Ensure that the EDDI is fully dissolved in the precursor solution. If precipitation occurs, consider using a co-solvent system (e.g., DMF/DMSO) or slightly warming the solution.

Problem 3: Low open-circuit voltage (Voc) or fill factor (FF) in the final device.

- Possible Cause 1: Increased Trap States. While EDDI is known to passivate defects, an inappropriate concentration or poor incorporation could potentially introduce new trap states at the grain boundaries or interfaces.
  - Solution: Perform photoluminescence (PL) spectroscopy to assess the trap state density. Optimize the EDDI concentration to maximize PL intensity and carrier lifetime.<sup>[3]</sup>
- Possible Cause 2: Energy Level Mismatch. The formation of 2D perovskite layers by EDDI at the interfaces could create an energy barrier for charge extraction if not properly aligned with

the charge transport layers.

- Solution: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to study the energy level alignment at the perovskite/charge transport layer interface and adjust the transport layer materials if necessary.

## Quantitative Data Summary

The following table summarizes the effect of EDDI concentration on the performance of (CsGA)<sub>x</sub>FA<sub>1-2x</sub>SnI<sub>3</sub> based perovskite solar cells.

EDDI Conc. (mol%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF	PCE (%)
0	-	-	-	5.01
0.5	0.35	24.03	-	5.39
1.0	0.33	24.32	-	5.72
1.5	0.36	-	0.75	5.69

Data adapted from Tosado et al., J. Mater. Chem. A, 2020, 8, 23894-23904.[\[3\]](#)

## Experimental Protocols

### 1. Preparation of Perovskite Precursor Solution with EDDI

- Materials: Formamidinium iodide (FAI), lead iodide (PbI<sub>2</sub>), caesium iodide (CsI), ethylenediammonium diiodide (EDDI), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
- Procedure:
  - In a nitrogen-filled glovebox, prepare a stock solution of the main perovskite precursors. For a typical formulation like FA<sub>0.85</sub>CS<sub>0.15</sub>PbI<sub>3</sub>, dissolve FAI, PbI<sub>2</sub>, and CsI in a 4:1 v/v mixture of DMF and DMSO to achieve the desired molarity (e.g., 1.2 M).
  - Prepare a separate stock solution of EDDI in DMSO (e.g., 0.1 M).

- Add the required volume of the EDDI stock solution to the main precursor solution to achieve the target EDDI molar percentage (e.g., 1 mol%).
- Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.
- Before use, filter the precursor solution through a 0.22  $\mu\text{m}$  PTFE syringe filter.

## 2. Spin-Coating Deposition of Perovskite Films

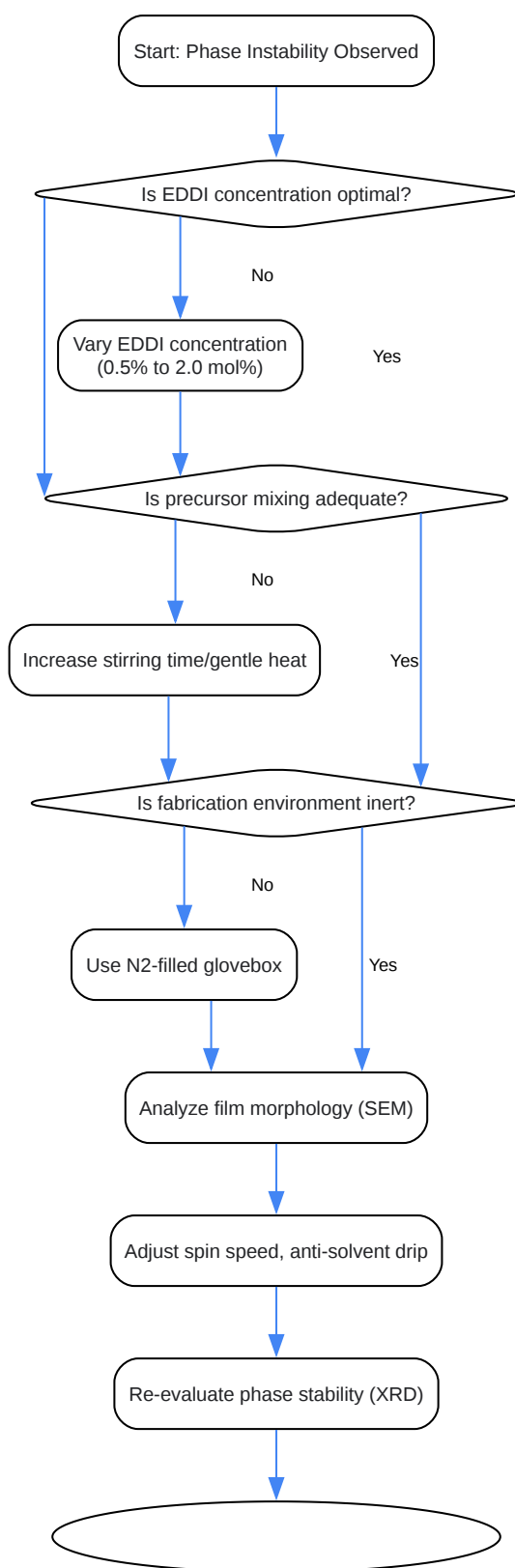
- Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
- Procedure:
  - Transfer the cleaned substrates into a nitrogen-filled glovebox.
  - Deposit the electron transport layer (e.g.,  $\text{SnO}_2$ ) and anneal according to standard procedures.
  - Dispense approximately 40  $\mu\text{L}$  of the EDDI-containing perovskite precursor solution onto the substrate.
  - Spin-coat at a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
  - During the second step, at approximately 15 seconds, drip 100  $\mu\text{L}$  of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
  - Immediately transfer the substrate to a hotplate and anneal at 100-150  $^{\circ}\text{C}$  for 10-15 minutes.
  - Complete the device by depositing the hole transport layer and the metal electrode.

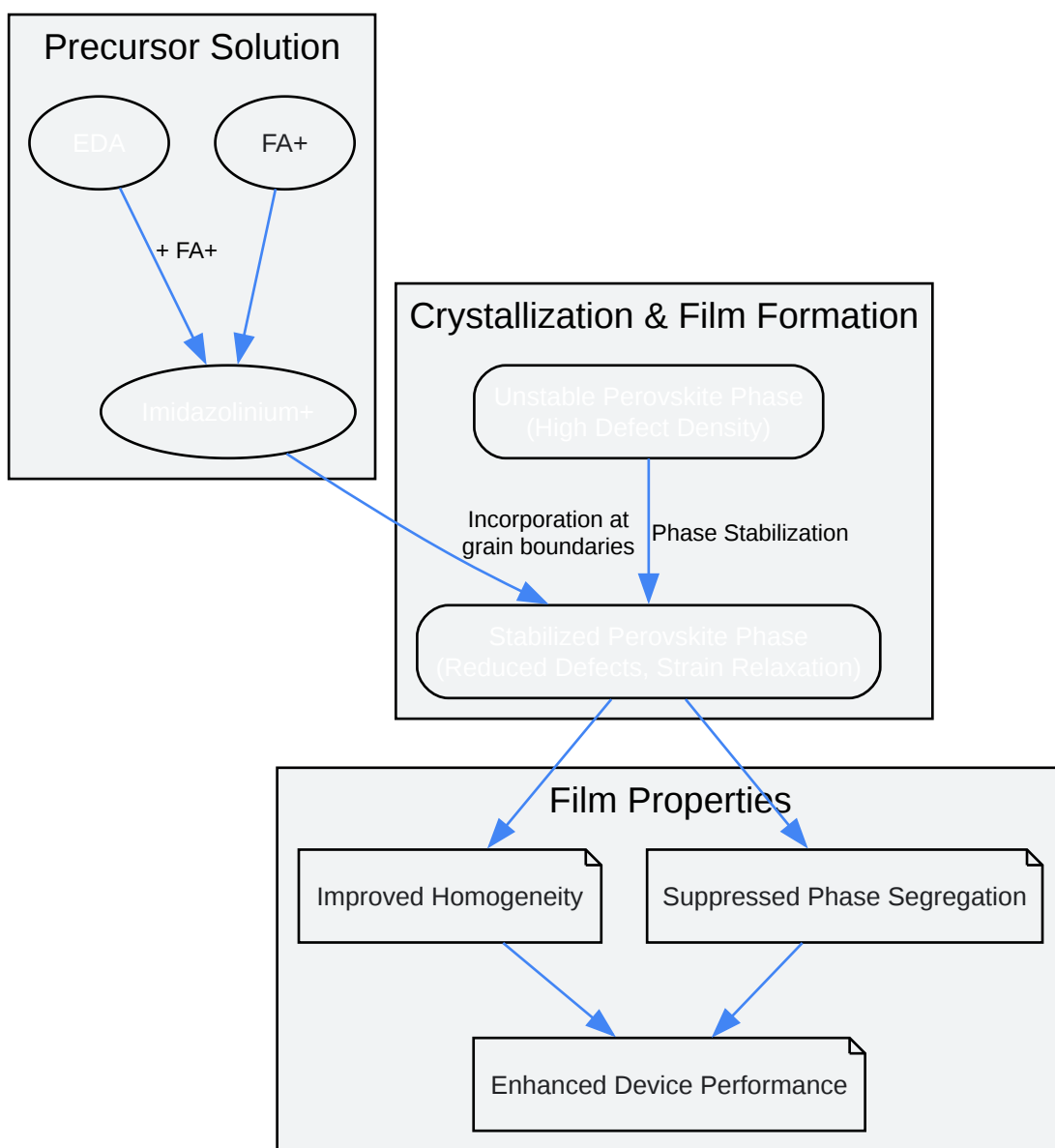
## 3. X-ray Diffraction (XRD) Analysis

- Purpose: To identify the crystalline phases and assess the phase stability of the perovskite film.
- Procedure:
  - Place the perovskite film on the sample holder of the diffractometer.
  - Set the  $2\theta$  scan range from  $10^\circ$  to  $60^\circ$  with a step size of  $0.02^\circ$ .
  - Analyze the resulting diffraction pattern to identify the characteristic peaks of the desired perovskite phase (e.g., the (110) peak for the  $\alpha$ -phase of  $\text{FAPbI}_3$ ) and any impurity or degraded phases (e.g.,  $\delta$ -phase or  $\text{PbI}_2$ ).

## Visualizations

Below are diagrams illustrating key workflows and mechanisms related to troubleshooting and understanding the role of EDDI in perovskite stability.





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